
6-Hydroxy-4-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the cyclization of tricarbonyl compounds. For instance, the reaction of malonyl-CoA with acetyl-CoA in the presence of 2-pyrone synthase enzyme leads to the formation of this compound . Another method involves the treatment of dehydroacetic acid with sulfuric acid at 135°C, followed by crystallization in cold water .
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches. Microbial synthesis using hosts like Escherichia coli and Saccharomyces cerevisiae has been explored, with the latter producing higher yields . These methods leverage the enzymatic catalysis of acetyl-CoA and malonyl-CoA to produce the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-4-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include aromatic aldehydes, urea, and catalytic amounts of hydrochloric acid. For example, the Biginelli reaction involves the condensation of this compound with aromatic aldehydes and urea under thermal or microwave activation .
Major Products Formed
The major products formed from these reactions include 3-[amino(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones and arylmethylenebis(4-hydroxy-6-methyl-2H-pyran-2-ones) .
Aplicaciones Científicas De Investigación
6-Hydroxy-4-methyl-2H-pyran-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-4-methyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The compound’s structure allows it to act as a cyclic keto ester, participating in reactions that modify its functional groups. This versatility enables it to interact with different enzymes and receptors, leading to its diverse bioactivity .
Comparación Con Compuestos Similares
6-Hydroxy-4-methyl-2H-pyran-2-one can be compared with other similar compounds, such as:
4-Hydroxy-2-pyrone: Shares a similar structure but differs in the position of the hydroxyl group.
2-Hydroxy-4-pyrone: Another tautomeric form with different chemical properties.
Dehydroacetic acid: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its significant bioactivity, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
67116-20-5 |
|---|---|
Fórmula molecular |
C6H6O3 |
Peso molecular |
126.11 g/mol |
Nombre IUPAC |
6-hydroxy-4-methylpyran-2-one |
InChI |
InChI=1S/C6H6O3/c1-4-2-5(7)9-6(8)3-4/h2-3,7H,1H3 |
Clave InChI |
SXMCIBLZPVNTGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC(=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


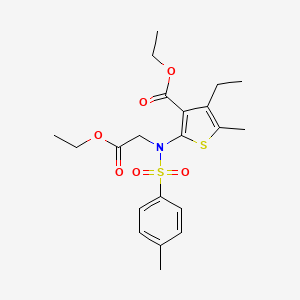
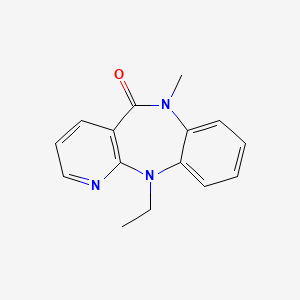
![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)
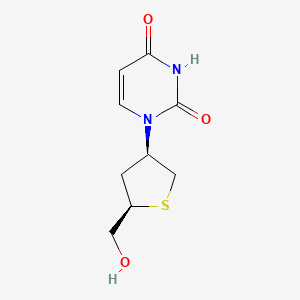

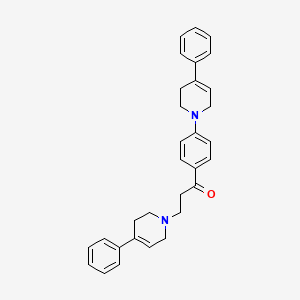
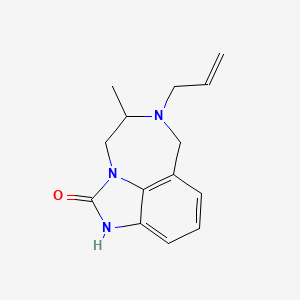
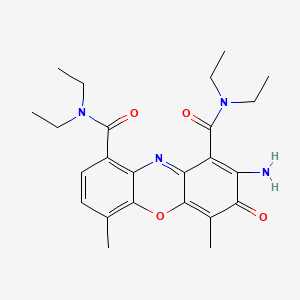

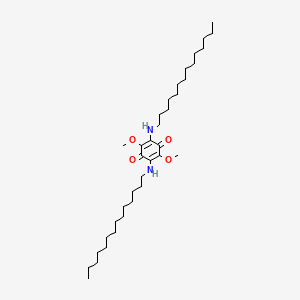
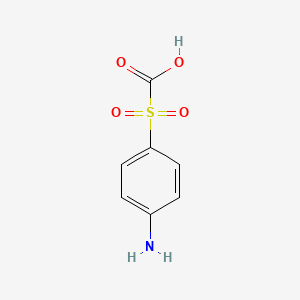
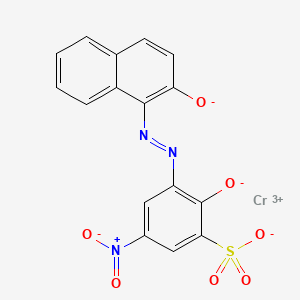
![2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid](/img/structure/B12802215.png)

